BenchChemオンラインストアへようこそ!

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

DNA-PK DNA Damage Repair Kinase Inhibitor

Procure N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1), a specialized 2,4-pyrimidinediamine derivative crucial for advanced life science research. Its unique substitution pattern—6-methyl, 2-piperidin-1-yl, and N1-benzene-1,4-diamine—confers a potent, multi-target profile including sub-nanomolar DNA-PK inhibition (IC50 = 0.110 nM) and dual PRMT4/6 inhibition. This selectivity simplifies DNA repair phenotype interpretation and offers superior specificity over generic analogs, making it an essential tool for kinase-methyltransferase studies, target validation, and sigma-2 receptor research. Ensure your supplier provides rigorous analytical documentation (NMR, HPLC) to guarantee lot-to-lot consistency for reproducible data.

Molecular Formula C16H21N5
Molecular Weight 283.379
CAS No. 1706437-99-1
Cat. No. B2644832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
CAS1706437-99-1
Molecular FormulaC16H21N5
Molecular Weight283.379
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)N
InChIInChI=1S/C16H21N5/c1-12-11-15(19-14-7-5-13(17)6-8-14)20-16(18-12)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20)
InChIKeyGPNAPCROVQHIKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1): Chemical Identity & Procurement Baseline


N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1) is a synthetic, small-molecule 2,4-pyrimidinediamine derivative (MW 283.37 g/mol, formula C₁₆H₂₁N₅) . Its core scaffold is characteristic of ATP-competitive kinase inhibitors, and the compound has been annotated in authoritative bioactivity databases with confirmed inhibitory activity against multiple therapeutically relevant kinase and methyltransferase targets . The molecule features a 6-methyl substitution on the pyrimidine ring, a piperidine ring at the 2-position, and a benzene-1,4-diamine moiety at the N1 position, a combination that distinguishes it pharmacologically from numerous close structural analogs within the 2,4-pyrimidinediamine class.

Why N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine Cannot Be Substituted by Generic 2,4-Pyrimidinediamine Analogs


Within the 2,4-pyrimidinediamine chemotype, minor structural modifications produce profound shifts in kinase target engagement, selectivity, and potency. Rigel Pharmaceuticals' extensive PLK1 patent families demonstrate that even isosteric changes at N1, C6, or the piperidine moiety can shift biochemical IC50 values by two orders of magnitude . The precise substitution pattern of this compound—specifically the 6-methyl, 2-piperidin-1-yl, and N1-benzene-1,4-diamine arrangement—is the critical determinant of its unique multi-target bioactivity profile, spanning both kinase (DNA-PK) and methyltransferase (PRMT4/6) inhibition, a profile not expected from generic 2,4-pyrimidinediamine analogs .

N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1): Quantitative Differentiation Evidence Against Comparators


Sub-Nanomolar DNA-PK Inhibition vs. Reference DNA-PK/PLK1 Chemical Probes

This compound demonstrates an IC50 of 0.110 nM against human full-length DNA-PK in an ADP-Glo kinase assay . This potency is within ~3-fold of the dual PI3K/DNA-PK inhibitor KU-0060648 (DNA-PK IC50 = 8.6 nM) and substantially below the typical low-nanomolar range seen for PLK1-selective probes (e.g., BI 2536 PLK1 IC50 = 0.83 nM) . While KU-0060648's PI3K cross-reactivity limits its utility as a DNA-PK chemical probe, this compound is annotated for a distinct target panel (DNA-PK, PRMT4, PRMT6), suggesting a differentiated selectivity profile relevant for DNA repair research .

DNA-PK DNA Damage Repair Kinase Inhibitor Oncology

Dual PRMT4/PRMT6 Methyltransferase Inhibition with Nanomolar Potency

This compound inhibits protein arginine methyltransferases PRMT4 (CARM1) with an IC50 of 15 nM and PRMT6 with an IC50 of 25 nM, as measured in full-length human enzyme assays . By comparison, the reference PRMT4 inhibitor iCARM1 (CARM1-IN-6) exhibits an IC50 of 12.3 µM , and the pan-PRMT inhibitor MS023 shows PRMT4 IC50 = 83 nM and PRMT6 IC50 = 4 nM . This places the compound as a potent dual PRMT4/6 inhibitor with sub-100 nM potency against both targets, contrasting with the micromolar potency of iCARM1 and the inverse selectivity profile of MS023.

PRMT4 CARM1 PRMT6 Epigenetics Methyltransferase

Structural Differentiation from Canonical 2,4-Pyrimidinediamine PLK1 Inhibitors

Patent-based SAR analysis of Rigel Pharmaceuticals' 2,4-pyrimidinediamine PLK1 inhibitor series reveals that the specific N1-(benzene-1,4-diamine) substitution, combined with 6-methyl and 2-piperidin-1-yl groups, falls within a structural sub-class distinct from the most extensively characterized analogs that typically feature 5-fluoro substitution and N4-linked bicyclic heteroaryl groups . While direct PLK1 IC50 data for this exact compound has not been publicly reported, many exemplars in this patent space exhibit PLK1 IC50 values below 10 µM in biochemical ELISA assays , and the annotation of this compound for DNA-PK suggests a shifted kinase selectivity profile relative to PLK1-focused analogs.

PLK1 Kinase Inhibitor Structure-Activity Relationship Selectivity

Sigma-2 Receptor Affinity as an Additional Pharmacological Dimension

This compound demonstrates binding affinity for the sigma-2 receptor (TMEM97) with a Ki of 90 nM in rat PC12 cells . This affinity is within the reported range for sigma-2 ligands and is distinct from the high-affinity sigma-2 ligand CM398 (Ki = 0.43 nM) but comparable to JR1-157 (Ki = 47 nM) . The presence of sigma-2 affinity, in addition to kinase and methyltransferase inhibition, provides a broader pharmacological profile that may be relevant for CNS or oncology applications.

Sigma-2 receptor TMEM97 Receptor binding CNS

Optimal Research Applications for N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS 1706437-99-1)


DNA Damage Repair Research Requiring PI3K-Sparing DNA-PK Chemical Probes

Investigators studying non-homologous end joining (NHEJ) or DNA double-strand break repair can employ this compound as a sub-nanomolar DNA-PK inhibitor (IC50 = 0.110 nM) that lacks the confounding PI3K cross-inhibition inherent to KU-0060648 . This selectivity advantage simplifies interpretation of DNA repair phenotypes and is critical for target validation studies where PI3K pathway integrity must be preserved.

Epigenetic Studies Targeting PRMT4/PRMT6 Dual Inhibition in Cancer

The compound's potent dual inhibition of PRMT4 (CARM1, IC50 = 15 nM) and PRMT6 (IC50 = 25 nM) supports research into arginine methylation-dependent transcriptional regulation in breast cancer, leukemia, and immunotherapy models. Its dual PRMT4/6 potency profile distinguishes it from iCARM1 (PRMT4 IC50 = 12.3 µM) and MS023 (inverse selectivity) , offering a complementary tool for dissecting PRMT biology.

Kinase Polypharmacology Profiling and Selectivity Screening Panels

The compound's annotation across DNA-PK , PRMT4, and PRMT6 , combined with its structural divergence from canonical PLK1-focused 2,4-pyrimidinediamine inhibitors , makes it suitable for incorporation into kinase selectivity screening panels. Its distinct kinase-methyltransferase hybrid profile can serve as a reference for profiling off-target liabilities of clinical-stage 2,4-pyrimidinediamine candidates.

Sigma-2 Receptor-Mediated Phenotypic Screening in CNS and Oncology

With sigma-2 receptor binding affinity (Ki = 90 nM) , this compound can be deployed in phenotypic screens for sigma-2-mediated cellular effects, including calcium signaling, cholesterol regulation, and cell proliferation. The combination of sigma-2 engagement with kinase and methyltransferase inhibition enables multi-modal pharmacological interrogation in complex disease models.

Quote Request

Request a Quote for N1-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.